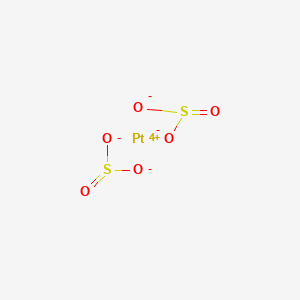
Platinum(IV) sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(IV) sulfite is an inorganic compound composed of platinum in the +4 oxidation state and sulfite ions It is a member of the platinum group metals, which are known for their catalytic properties and resistance to corrosion
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum(IV) sulfite can be synthesized through the reaction of platinum(IV) chloride with sodium sulfite in an aqueous solution. The reaction typically occurs under mild conditions, with the platinum(IV) chloride being dissolved in water and then mixed with a solution of sodium sulfite. The resulting product is then filtered and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of platinum from industrial waste streams can be an important aspect of the production process.
Chemical Reactions Analysis
Types of Reactions
Platinum(IV) sulfite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form platinum(IV) sulfate.
Reduction: It can be reduced to platinum(II) sulfite or elemental platinum.
Substitution: The sulfite ions can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions with hydrochloric acid or nitric acid can facilitate the substitution of sulfite ions.
Major Products Formed
Oxidation: Platinum(IV) sulfate.
Reduction: Platinum(II) sulfite or elemental platinum.
Substitution: Platinum(IV) chloride or platinum(IV) nitrate.
Scientific Research Applications
Platinum(IV) sulfite has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Platinum compounds are known for their anticancer properties, and this compound is being investigated for its potential use in chemotherapy.
Industry: It is used in the production of catalytic converters and other industrial catalysts.
Mechanism of Action
The mechanism of action of platinum(IV) sulfite involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to cellular damage and apoptosis. In the context of cancer treatment, this mechanism can be exploited to selectively target and kill cancer cells.
Comparison with Similar Compounds
Similar Compounds
Platinum(IV) chloride: Similar in terms of oxidation state and reactivity but differs in the type of ligands.
Platinum(IV) nitrate: Another platinum(IV) compound with nitrate ligands instead of sulfite.
Platinum(II) sulfite: A lower oxidation state of platinum with similar ligands.
Uniqueness
Platinum(IV) sulfite is unique due to its specific combination of platinum in the +4 oxidation state and sulfite ligands. This combination imparts distinct chemical properties, such as its reactivity and stability, which can be advantageous in certain catalytic and industrial applications.
Properties
IUPAC Name |
platinum(4+);disulfite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O3S.Pt/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLXHZIANDDPMQ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PtS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976983 |
Source


|
| Record name | Platinum(4+) disulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61420-92-6 |
Source


|
| Record name | Platinum(4+) disulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[3-[(4-Ethoxycarbonylphenoxy)methyl]-6-hydroxy-1,2-benzoxazol-7-yl]methyl]piperidine-3-carboxylic acid](/img/structure/B7945708.png)
![(2Z)-7-[(cyclohexylamino)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one](/img/structure/B7945719.png)
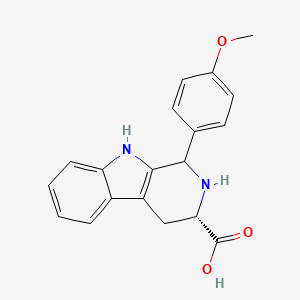
![(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B7945735.png)
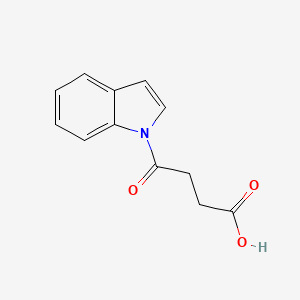
![2-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]acetamide hydrochloride](/img/structure/B7945744.png)
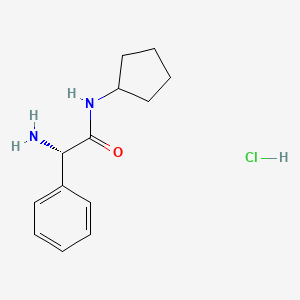
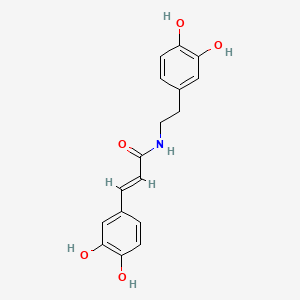
![2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7945774.png)
![sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B7945788.png)
![Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I)](/img/structure/B7945791.png)
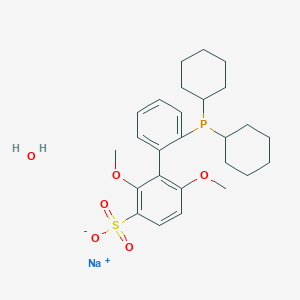
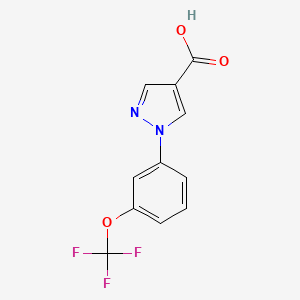
![[(1R,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B7945819.png)
